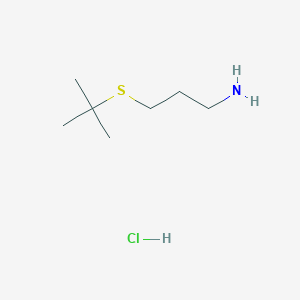

3-Tert-butylsulfanylpropan-1-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Tert-butylsulfanylpropan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2413878-56-3 . It has a molecular weight of 183.75 and its IUPAC name is 3-(tert-butylthio)propan-1-amine hydrochloride . It is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H17NS.ClH/c1-7(2,3)9-6-4-5-8;/h4-6,8H2,1-3H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 183.75 .科学的研究の応用

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines are utilized as intermediates for the asymmetric synthesis of amines, leveraging the tert-butanesulfinyl group's ability to activate imines for nucleophile addition, serve as a chiral directing group, and be readily cleaved post-nucleophilic addition. This methodology facilitates the efficient synthesis of a wide array of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, as well as amino acids and alcohols, demonstrating its versatility and utility in creating complex, bioactive molecules (Ellman, Owens, & Tang, 2002).

Amine Exchange Reactions

Research on 3-tert-Butyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide demonstrates its reactivity in amine exchange reactions with amino acids. The process yields crystalline ion associates, showcasing a novel approach to synthesizing derivatives through amine exchange, highlighting potential applications in pharmaceutical synthesis and modification of bioactive compounds (Min’yan’, Ramsh, Fundamenskii, Solov’eva, & Zakharov, 2010).

Synthesis of Pharmaceutical Intermediates

The synthesis of tert-butyl-2-[4-(2-aminoethyl)phenylsulfanyl]-2-methylpropanoate, a key intermediate in pharmaceuticals such as GW7647, a peroxisome proliferator-activated receptor alpha agonist, exemplifies the practical applications of tert-butylsulfanyl compounds in drug development. This one-pot synthesis method underscores the efficiency and scalability of such compounds in medicinal chemistry (Ham, Cho, Ko, Chin, & Kang, 2006).

Catalytic Applications

Tert-butylsulfonamide has been identified as an efficient nitrogen source and terminal oxidant in catalytic aminohydroxylation and aziridination of olefins. Its behavior closely resembles that of Chloramine-T, with the sulfonyl-nitrogen bond in the product being easily cleaved under mild acidic conditions, facilitating the liberation of the amino group. This feature positions it as a valuable reagent in catalysis and synthetic organic chemistry (Gontcharov, Liu, & Sharpless, 1999).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

特性

IUPAC Name |

3-tert-butylsulfanylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NS.ClH/c1-7(2,3)9-6-4-5-8;/h4-6,8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXWHJPLVVYTLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Oxan-2-yl)ethyl]-2-(prop-2-ynylamino)acetamide](/img/structure/B2712622.png)

![N-(2-methoxy-5-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2712632.png)

![N-[(2-methylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2712635.png)

![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2712636.png)

![N-[2-(4-chlorophenyl)ethyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2712641.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone](/img/structure/B2712642.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2712645.png)